1,2-Di-tert-butylnaphthalene
Description
1,2-Di-tert-butylnaphthalene is a naphthalene derivative substituted with two bulky tert-butyl groups at the 1- and 2-positions of the aromatic ring.
Properties
CAS No. |
25637-80-3 |
|---|---|
Molecular Formula |
C18H24 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1,2-ditert-butylnaphthalene |
InChI |
InChI=1S/C18H24/c1-17(2,3)15-12-11-13-9-7-8-10-14(13)16(15)18(4,5)6/h7-12H,1-6H3 |
InChI Key |
GOQBFDVVKDFHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2C=C1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butylnaphthalene can be synthesized through Friedel-Crafts alkylation of naphthalene using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 1,2-Di-tert-butylnaphthalene involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and selectivity. The use of zeolite catalysts, such as H-Mordenite, has been reported to improve the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-tert-butylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
1,2-Di-tert-butylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Di-tert-butylnaphthalene involves its interaction with various molecular targets and pathways. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related naphthalene derivatives, emphasizing substituent effects, physicochemical properties, and biological or industrial relevance.
1,2-Dimethylnaphthalene
- Structure : Methyl groups at positions 1 and 2.
- Key Properties :
- Comparison : Unlike 1,2-di-tert-butylnaphthalene, the smaller methyl groups reduce steric effects, facilitating reactions like sulfonation or nitration. However, both compounds exhibit enhanced lipophilicity relative to naphthalene.
1,2-Bis(trifluoromethyl)naphthalene
- Structure : Trifluoromethyl (-CF₃) groups at positions 1 and 2.
- Key Properties :
- Strong electron-withdrawing effects due to -CF₃ groups, decreasing electron density on the aromatic ring .
- Higher electronegativity and chemical stability under oxidative conditions.
- Applications in advanced materials, such as liquid crystals or fluorinated polymers.
- Comparison : The tert-butyl groups in 1,2-di-tert-butylnaphthalene are electron-donating, whereas -CF₃ groups are electron-withdrawing. This contrast significantly alters reactivity; for example, 1,2-bis(trifluoromethyl)naphthalene resists electrophilic attacks but is prone to nucleophilic substitution.
2,3-Dihydronaphthalene
- Structure : Partial hydrogenation of the naphthalene ring at positions 2 and 3.
- Key Properties :
- Reduced aromaticity increases reactivity in hydrogenation and cycloaddition reactions .
- Intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Comparison : Unlike fully aromatic 1,2-di-tert-butylnaphthalene, 2,3-dihydronaphthalene’s saturation introduces conformational flexibility and distinct reaction pathways, such as Diels-Alder reactions.
1,2,6-Trimethylnaphthalene
- Structure : Methyl groups at positions 1, 2, and 6.
- Key Properties :
- Increased steric hindrance compared to 1,2-dimethylnaphthalene but less than tert-butyl analogs.
- Used in fuel additives and as a model compound in combustion studies .
- Comparison : The additional methyl group at position 6 in 1,2,6-trimethylnaphthalene further modifies electronic and steric profiles, highlighting how substitution patterns influence applications.
Data Table: Key Properties of 1,2-Di-tert-butylnaphthalene and Analogs
Research Findings and Mechanistic Insights
- Steric Effects : Bulky tert-butyl groups in 1,2-di-tert-butylnaphthalene hinder π-π stacking interactions, making it less suitable for applications requiring planar aromatic systems but advantageous in creating porous materials .
- Electronic Effects : Compared to electron-withdrawing -CF₃ groups in 1,2-bis(trifluoromethyl)naphthalene, tert-butyl substituents increase electron density, enhancing susceptibility to electrophilic aromatic substitution .
- Biological Relevance: Alkyl-substituted naphthalenes like 1,2-dimethylnaphthalene are studied for toxicity profiles, including respiratory and hepatic effects in mammals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
